12-(Diphenylphosphanyl)dodecanoic acid
Description
Properties
CAS No. |
79849-57-3 |
|---|---|
Molecular Formula |
C24H33O2P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
12-diphenylphosphanyldodecanoic acid |
InChI |
InChI=1S/C24H33O2P/c25-24(26)20-14-6-4-2-1-3-5-7-15-21-27(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2,(H,25,26) |
InChI Key |
CMCJGMODZZVNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 12 Diphenylphosphanyl Dodecanoic Acid and Analogues
Approaches to Constructing Phosphine-Functionalized Carboxylic Acids
The introduction of a phosphine (B1218219) group onto a carboxylic acid can be achieved through various pathways, each with its own advantages and specific applications.
One of the most direct methods for forming the P-C bond in ω-phosphino-alkanoic acids is the alkylation of an alkali metal phosphide with a halogenated fatty acid precursor. This nucleophilic substitution reaction is a cornerstone of phosphine synthesis. The process typically involves the deprotonation of a secondary phosphine, such as diphenylphosphine, with a strong base to generate a highly nucleophilic phosphide anion. This anion then displaces a halide from an ω-haloalkanoic acid, like 12-bromododecanoic acid.
The reaction of relatively electron-poor secondary phosphides with electron-rich halocarboxylates in solvents like liquid ammonia can lead to high yields of the desired phosphinocarboxylates tandfonline.com. The mechanism can proceed via a classic SN2 pathway. A common reagent for generating the necessary phosphide is lithium diphenylphosphide (LiPPh₂), which can be prepared from the reaction of chlorodiphenylphosphine with lithium metal.
Table 1: Representative Alkylation Reaction
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Product |
|---|
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming phosphorus-carbon bonds . These reactions can couple a phosphorus-containing nucleophile (like diphenylphosphine or its derivatives) with a halogenated or triflated fatty acid backbone. This approach is particularly useful for creating aryl-phosphine bonds but has been adapted for alkyl chains as well.
The general catalytic cycle involves the oxidative addition of the halo-fatty acid to a Pd(0) complex, followed by transmetalation with the phosphine source and subsequent reductive elimination to yield the final product and regenerate the catalyst mdpi.com. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and preventing side reactions. Phosphine oxides can also be used in these coupling reactions, followed by a reduction step to obtain the desired trivalent phosphine.
The Michael addition, or conjugate addition, is another effective strategy for P-C bond formation. This method involves the addition of a nucleophile, in this case, diphenylphosphine, to an α,β-unsaturated carbonyl compound. For the synthesis of 12-(diphenylphosphanyl)dodecanoic acid, a suitable precursor would be an unsaturated dodecanoic acid derivative, such as methyl 11-dodecenoate.
The reaction is typically base-catalyzed and involves the addition of the P-H bond across the carbon-carbon double bond. Several phosphinopropionic acids have been successfully prepared by the Michael addition of diphenylphosphine to unsaturated esters tandfonline.com. After the addition reaction, the resulting ester is hydrolyzed to yield the final carboxylic acid. This method is particularly valuable for preparing β-phosphinocarboxylic acids.
The Mannich reaction and its phosphorus-centric variant, the phospha-Mannich reaction, are three-component condensation reactions that can be used to synthesize aminomethylphosphines. While not a direct route to this compound, modified versions can be envisioned for creating phosphine-containing building blocks. The reaction typically involves a compound with an active P-H bond (like a secondary phosphine), an aldehyde (e.g., formaldehyde), and a primary or secondary amine. This methodology is highly effective for synthesizing ligands with P-C-N linkages.
Chemical Transformations of the Carboxylic Acid and Phosphine Groups
Once the phosphine-functionalized carboxylic acid is synthesized, both the carboxylic acid and the phosphine moieties can undergo further chemical transformations.
The carboxylic acid group of this compound can be readily converted into an ester through various esterification methods. The phosphine group is generally stable under many esterification conditions, although care must be taken to avoid its oxidation.
Esterification: Standard acid-catalyzed methods, such as Fischer esterification, can be employed, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. However, to avoid potential side reactions with the phosphine, milder, neutral conditions are often preferred. One such method involves the use of triphenylphosphine dihalides (Ph₃PX₂) and a base like N,N-dimethylaminopyridine (DMAP) at room temperature, which provides good to excellent yields of both aromatic and aliphatic esters researchgate.net. Another approach utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride as efficient coupling reagents for esterification under mild and neutral conditions nih.gov.
Hydrolysis: The reverse reaction, the hydrolysis of phosphino carboxylic acid esters back to the carboxylic acid, is also a fundamental process. This can be achieved under both acidic and basic conditions nih.govresearchgate.net. Acidic hydrolysis is often performed using concentrated mineral acids like HCl at elevated temperatures nih.govresearchgate.net. Alkaline hydrolysis typically involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the free carboxylic acid nih.gov. The choice of conditions depends on the stability of the rest of the molecule, including the phosphine group, which is generally stable to hydrolysis but can be susceptible to oxidation.
Table 2: Summary of Chemical Transformations
| Transformation | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Methanol | TPPO, (COCl)₂, Room Temp | Methyl 12-(diphenylphosphanyl)dodecanoate |
| Hydrolysis | Methyl 12-(diphenylphosphanyl)dodecanoate | NaOH(aq), Reflux; then H₃O⁺ | this compound |
Oxidation of the Phosphine Moiety to Phosphine Oxides or Phosphonium Salts
The phosphorus center in this compound is a tertiary phosphine, which is susceptible to oxidation and alkylation reactions. These transformations are pivotal in modifying the electronic and steric properties of the molecule, yielding phosphine oxides and phosphonium salts, respectively.
Conversion to Phosphine Oxides
The oxidation of the trivalent phosphorus (P(III)) atom in this compound to a pentavalent phosphine oxide (P(V)) is a common and often facile transformation. This reaction converts the nucleophilic phosphine into a polar, coordinating phosphine oxide moiety. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being one of the most common and efficient reagents.
The reaction is typically carried out by treating the phosphino-carboxylic acid with an aqueous solution of hydrogen peroxide in an organic solvent like dichloromethane or acetone at room temperature. The oxidation is generally rapid and clean, leading to high yields of the corresponding 12-(diphenylphosphoryl)dodecanoic acid. The general transformation is as follows:
R₃P + H₂O₂ → R₃P=O + H₂O
Other oxidizing agents, including atmospheric oxygen, can also effect this transformation, although reaction times may be longer. For many trialkylphosphines, exposure to air is sufficient to cause oxidation, though triarylphosphines are generally more resistant.
Formation of Phosphonium Salts
Phosphonium salts are formed through the quaternization of the tertiary phosphine. This Sₙ2 reaction involves the nucleophilic attack of the phosphorus lone pair on an alkyl halide. youtube.com This process converts the neutral phosphine into a positively charged phosphonium cation, typically isolated with the halide as the counter-anion.
For this compound, reaction with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) in a solvent such as toluene or acetonitrile leads to the formation of the corresponding quaternary phosphonium salt. youtube.com The reaction often requires heating to proceed at a reasonable rate. koreascience.kr For instance, reacting the parent compound with methyl iodide would yield (11-carboxyundecyl)methyldiphenylphosphonium iodide. The general reaction is:
R₃P + R'-X → [R₃PR']⁺X⁻
The choice of the alkyl halide (R'-X) allows for the introduction of various functional groups, tuning the steric and electronic properties of the resulting phosphonium salt. These carboxyl-containing phosphonium salts are valuable intermediates in organic synthesis. koreascience.kr
| Starting Material | Transformation | Reagents & Conditions | Product |
|---|---|---|---|
| This compound | Oxidation | Hydrogen Peroxide (H₂O₂), Organic Solvent (e.g., CH₂Cl₂), Room Temperature | 12-(Diphenylphosphoryl)dodecanoic acid |
| This compound | Quaternization | Alkyl Halide (e.g., CH₃I, BnBr), Solvent (e.g., Toluene), Heat | (11-Carboxyundecyl)alkyldiphenylphosphonium Halide |
Spectroscopic and Crystallographic Characterization Techniques in Synthetic Pathways
The synthesis of this compound and its derivatives, such as the corresponding phosphine oxide and phosphonium salts, relies heavily on a suite of spectroscopic techniques for verification of chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing these compounds in solution.
³¹P NMR Spectroscopy : This is the most direct method for observing the phosphorus center. The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. huji.ac.il
The starting material, a tertiary phosphine, is expected to show a signal in the upfield region, typically between -5 and -20 ppm for triaryl/alkylphosphines.
Upon oxidation to the phosphine oxide , the phosphorus atom becomes more deshielded, and the ³¹P NMR signal shifts significantly downfield to a region of approximately +25 to +50 ppm. youtube.com
Formation of a phosphonium salt also results in a downfield shift, with signals typically appearing in the range of +20 to +30 ppm. youtube.comnih.gov The distinct chemical shift ranges allow for unambiguous monitoring of the reaction progress and confirmation of the product's identity.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
The carboxylic acid group is characterized by a strong carbonyl (C=O) stretching vibration between 1680 and 1725 cm⁻¹ and a very broad O-H stretching band from 2500 to 3000 cm⁻¹. wikipedia.org
Upon oxidation to the phosphine oxide, a new, strong absorption band appears in the region of 1100–1200 cm⁻¹, which is characteristic of the P=O double bond stretch. This provides clear evidence of successful oxidation.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula.
X-ray Crystallography
Coordination Chemistry and Ligand Properties
Fundamental Principles of Phosphine (B1218219) Coordination to Transition Metals
Phosphines are ubiquitous ligands in coordination chemistry, prized for their tunable steric and electronic properties which allow for fine-tuning of the catalytic activity, selectivity, and stability of metal complexes.
The coordination of the diphenylphosphanyl group to a metal center is governed by a combination of steric and electronic effects, which can be quantified using parameters like the Tolman cone angle and the Tolman electronic parameter (TEP).
Steric Effects: The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å. For a diphenylphosphanyl group, as in triphenylphosphine (PPh₃), the cone angle is approximately 145°. This significant steric presence can influence the number of ligands that can coordinate to a metal center and can create a specific steric environment that dictates the selectivity of catalytic reactions.
Electronic Effects: The electronic properties of a phosphine ligand are determined by its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its P-C σ* antibonding orbitals (π-acceptance). The Tolman electronic parameter (TEP) quantifies the net electron-donating ability of a phosphine by measuring the ν(CO) stretching frequency of a standard nickel carbonyl complex, [Ni(CO)₃(PR₃)]. More strongly electron-donating phosphines lead to a lower ν(CO) frequency. The diphenylphosphanyl group is a moderately strong σ-donor and a weak π-acceptor.
| Parameter | Description | Value for PPh₃ (analogue) |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the phosphine ligand. | 145° |
| Tolman Electronic Parameter (TEP) | A measure of the net electron-donating ability of the phosphine ligand, determined from the A₁ ν(CO) stretching frequency in [Ni(CO)₃L]. | 2068.9 cm⁻¹ |
The long, flexible dodecanoic acid chain in 12-(diphenylphosphanyl)dodecanoic acid plays a crucial role in its coordination behavior. This lengthy spacer between the phosphine and carboxylic acid functionalities provides significant conformational freedom.
This flexibility allows the ligand to adopt various coordination modes. It can act as a simple monodentate ligand through the phosphorus atom, with the long chain extending away from the metal center. Alternatively, the chain can fold back to allow the carboxylic acid group to coordinate to the same metal center, forming a large chelate ring. The formation of such a large chelate ring is entropically less favorable than the formation of smaller rings (typically 5- or 6-membered), but can be influenced by the nature of the metal, the solvent, and the presence of other ligands. The long chain can also facilitate the formation of bridged dimeric or polymeric structures where the phosphine of one ligand coordinates to one metal center and the carboxylate of another ligand coordinates to the same or a different metal center. This versatility in coordination is a key feature of long-chain functionalized phosphine ligands.
Monodentate Coordination Modes via the Phosphorus Donor Atom
In many instances, this compound will coordinate to a transition metal center solely through its soft phosphorus donor atom. This is particularly common with soft metal ions that have a higher affinity for phosphines than for hard oxygen donors. In this monodentate coordination mode, the carboxylic acid group remains uncoordinated and can be available for further functionalization or interaction with the solvent or other species in the reaction mixture.
For example, in the coordination to Gold(I), which has a strong preference for linear, two-coordinate geometries, the ligand typically binds through the phosphorus atom, forming complexes of the type [AuCl(PR₃)]. The long alkyl chain with the terminal carboxylic acid group would extend away from the linear Au-P bond.
Dual Coordination Capabilities through Carboxylic Acid and Phosphine Sites
The presence of both a soft phosphine and a hard carboxylic acid group allows this compound to act as a bifunctional or chelating ligand, coordinating to a metal center through both the P and O atoms. This dual coordination can lead to the formation of stable metallacycles and can significantly influence the electronic and steric properties of the resulting complex.
The coordination of this compound to various transition metals can result in a range of complex structures.
Rhenium(I): Rhenium(I) tricarbonyl complexes, such as fac-[Re(CO)₃(P-O)X] (where P-O represents the bidentate phosphine-carboxylate ligand and X is a halide or other monodentate ligand), are well-known. The long chain of 12-(diphenylphosphanyl)dancodecanoic acid would allow for the formation of a large, flexible chelate ring around the rhenium center.
Palladium(II): Palladium(II) complexes with phosphine ligands are extensively used in catalysis. With this compound, both monodentate P-coordination and bidentate P,O-chelation are possible. The formation of a chelate would result in a square planar complex where the ligand occupies two coordination sites. Dimeric structures with bridging carboxylates are also plausible.
Gold(I): While Gold(I) typically favors linear coordination with one phosphine ligand, the carboxylic acid group can be involved in intermolecular hydrogen bonding to form supramolecular structures. In some cases, with an excess of the ligand, trigonal planar [Au(PR₃)₃]⁺ type complexes can be formed, where the carboxylate groups could interact with the counter-ion.
Rhodium(I): Rhodium(I) complexes are prominent in catalysis, particularly for hydrogenation and hydroformylation. The coordination of this compound can lead to square planar complexes. The flexibility of the ligand could be advantageous in catalytic cycles, allowing for hemilabile behavior where the carboxylate group can dissociate and re-associate.
Manganese(II): Manganese(II) is a hard Lewis acid and typically favors coordination with oxygen or nitrogen donors. However, phosphine complexes of Mn(II) are known. With a bifunctional ligand like this compound, coordination is likely to involve the carboxylate group, with the possibility of the phosphine also coordinating to form a chelate or a bridged structure.
The coordination of this compound to a metal center can be monitored and characterized using various spectroscopic techniques.
NMR Spectroscopy:
³¹P NMR: The chemical shift of the phosphorus atom is highly sensitive to its coordination environment. Upon coordination to a metal center, the ³¹P NMR signal of the phosphine will typically shift downfield. The magnitude of this shift provides information about the nature of the metal-phosphorus bond.
¹H and ¹³C NMR: Coordination of the phosphine and/or the carboxylic acid group will cause shifts in the signals of the adjacent protons and carbons in the ligand backbone.
IR Spectroscopy:
ν(C=O) Stretch: The stretching frequency of the carbonyl group in the carboxylic acid is a sensitive probe for its coordination. In the free ligand, the ν(C=O) stretch appears around 1700 cm⁻¹. Upon coordination of the carboxylate to a metal center, this band typically shifts to a lower wavenumber (e.g., 1650-1550 cm⁻¹) due to the weakening of the C=O bond. The difference between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate can also provide information about its coordination mode (monodentate, bidentate chelating, or bridging).
Metal-Ligand Vibrations: In the far-IR region, new bands corresponding to the metal-phosphorus (ν(M-P)) and metal-oxygen (ν(M-O)) stretching vibrations will appear upon complex formation.
| Spectroscopic Technique | Key Signature of Complexation |
| ³¹P NMR | Downfield shift of the phosphorus resonance upon coordination to the metal. |
| ¹H NMR | Shifts in the resonances of protons near the P and COOH groups. |
| ¹³C NMR | Shifts in the resonances of carbons near the P and COOH groups. |
| IR Spectroscopy | Shift of the ν(C=O) stretching frequency to lower wavenumbers upon carboxylate coordination. Appearance of new bands in the far-IR region corresponding to ν(M-P) and ν(M-O) vibrations. |
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the structural analysis of coordination compounds formed with this compound using X-ray crystallography. While the principles of X-ray crystallography are widely applied to determine the three-dimensional structure of metal complexes with various phosphine and carboxylate-containing ligands, specific crystallographic data, such as bond lengths, bond angles, and coordination geometries for complexes of this compound, are not present in the reviewed literature.
Although no specific examples for this compound are available, the general methodology for the structural analysis of similar phosphine-carboxylate ligands in coordination compounds would involve the following:
Single Crystal Growth: Growing single crystals of the coordination compound of sufficient size and quality is the first and often most challenging step.
X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a series of reflections.
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to best fit the experimental data.
The resulting structural data would be presented in tables, typically including selected bond lengths and angles around the metal center and within the ligand. For instance, key parameters would include the bond lengths between the metal and the phosphorus atom of the phosphine group and the metal and the oxygen atom(s) of the carboxylate group. Bond angles would reveal the coordination geometry around the metal, which could be, for example, square planar, tetrahedral, or octahedral, depending on the metal and the stoichiometry of the complex.
Without experimental data for coordination compounds of this compound, any discussion of their specific structural features would be purely speculative. Further research and publication of crystallographic data are necessary to provide a detailed structural analysis of these specific coordination compounds.
Catalytic Applications in Organic Transformations
Organocatalytic Roles and Phosphine-Mediated Reactions
The role of 12-(Diphenylphosphanyl)dodecanoic acid in organocatalytic or phosphine-mediated reactions, as specified below, is not described in the available scientific literature.
No published research could be located that investigates the application of this compound as a catalyst or mediator in [3+2] annulation reactions.
Information regarding the use of this compound in the intermolecular acylfluorination of alkynes is not available in the reviewed scientific literature.
Mechanisms of Catalytic Turnover and Selectivity
Ligand Involvement in Catalytic Cycles
The diphenylphosphino group of this compound is the primary coordinating site to a transition metal center. Phosphine (B1218219) ligands are crucial in homogeneous catalysis, primarily acting as "soft" σ-donating ligands through the lone pair of electrons on the phosphorus atom. tcichemicals.com This donation of electron density to the metal center can significantly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com The electronic properties of the diphenylphosphino group, being a triarylphosphine, are well-understood to affect the reactivity of the metal complex. tcichemicals.com
The long dodecanoic acid chain can influence the solubility of the resulting metal complex, potentially allowing for catalysis in less polar media or facilitating catalyst separation. Furthermore, the carboxylic acid functionality introduces the possibility of bifunctional catalysis or catalyst immobilization. The carboxyl group could interact with substrates or reagents through hydrogen bonding, or it could be deprotonated to form a carboxylate, which could then act as an internal base or a secondary coordination site to the metal center.
In the context of reactions involving carboxylic acids, such as decarboxylative couplings, phosphine ligands play a vital role. Recent advancements in phosphine-photoredox dual catalysis have enabled the efficient decarboxylative halogenation of alkyl carboxylic acids by generating N-hydroxyphthalimide (NHPI) ester intermediates in situ. researchgate.net While not a direct mechanistic role of the ligand in the metal's catalytic cycle, this demonstrates the synergy that can be achieved with functionalized phosphines in modern organic transformations.
The general involvement of phosphine ligands in a catalytic cycle can be summarized by their impact on key steps:
| Catalytic Step | Role of Phosphine Ligand |
| Oxidative Addition | The electron-donating nature of the phosphine ligand increases the electron density on the metal center, which generally promotes the oxidative addition step. tcichemicals.com |
| Ligand Substitution | The steric bulk of the phosphine ligand can influence the rate of ligand exchange, which is often a crucial step in the catalytic cycle. |
| Migratory Insertion | The electronic properties of the phosphine ligand can affect the rate of migratory insertion by modifying the electrophilicity of the metal center and the coordinated substrate. |
| Reductive Elimination | The steric bulk of the phosphine ligand can facilitate reductive elimination by creating a more sterically crowded coordination sphere, which favors the formation of the product and the regeneration of the active catalyst. tcichemicals.com |
Stereochemical Control and Asymmetric Catalysis Potential
While this compound itself is achiral, its scaffold presents significant potential for the development of chiral ligands for asymmetric catalysis. The introduction of chirality is a cornerstone of modern synthetic chemistry, and chiral phosphine ligands are among the most effective inducers of enantioselectivity in a vast array of transition-metal-catalyzed reactions. tcichemicals.com
Chirality could be introduced to the this compound framework in several ways:
P-Chiral Ligands: The phosphorus atom itself can be a stereocenter if it bears three different substituents. P-chiral phosphine ligands can create a chiral environment very close to the metal center, potentially leading to high levels of stereoinduction.
Backbone Chirality: Stereogenic centers could be introduced into the dodecyl chain. The chirality in the backbone would force the diphenylphosphino group into a specific conformation, thereby creating a chiral pocket around the metal center. nih.gov
Atropisomeric Chirality: Modification of the phenyl groups on the phosphorus atom to introduce bulky substituents could lead to atropisomers, which are stereoisomers arising from restricted rotation around a single bond.
The success of a chiral phosphine ligand in asymmetric catalysis depends on its ability to effectively transfer stereochemical information to the substrate during the catalytic cycle. acs.org The enantioselectivity of a reaction is often determined by the differences in the activation energies of the diastereomeric transition states leading to the two enantiomers of the product. Chiral ligands influence these energy barriers by creating a well-defined chiral space around the metal. nih.gov
The development of chiral phosphine ligands has been particularly impactful in palladium-catalyzed asymmetric allylic alkylation (AAA). nih.gov In these reactions, the chiral ligand controls the facial selectivity of the nucleophilic attack on the η³-allyl palladium intermediate. nih.gov The fine-tuning of the ligand's steric and electronic properties is crucial for achieving high enantioselectivity. acs.org
The potential application of a chiral derivative of this compound in asymmetric catalysis can be envisioned in several key reaction types where chiral phosphines have proven to be highly effective.
| Asymmetric Reaction | Role of Chiral Phosphine Ligand |
| Hydrogenation | Chiral phosphine ligands, particularly bidentate ones, are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other functionalized molecules with high enantiomeric excess. nih.govresearchgate.net |
| Allylic Alkylation | In asymmetric allylic alkylation, the chiral ligand controls the stereochemical outcome by influencing the geometry of the allyl-metal complex and directing the incoming nucleophile to one of the two enantiotopic faces of the allyl group. nih.gov |
| Cross-Coupling Reactions | Chiral phosphine ligands have been employed to achieve enantioselective cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, to form chiral biaryl compounds and other axially chiral molecules. |
| Cycloaddition Reactions | Asymmetric cycloaddition reactions, including [4+2] and [3+2] cycloadditions, can be catalyzed by transition metal complexes bearing chiral phosphine ligands to afford chiral cyclic products. |
The long alkyl chain with a terminal carboxylic acid could also play a secondary role in stereochemical control. The carboxylic acid could engage in non-covalent interactions, such as hydrogen bonding, with the substrate, helping to lock it into a specific orientation within the chiral pocket of the catalyst. This type of bifunctional catalysis, where both the metal center and a functional group on the ligand are involved in the catalytic event, can lead to enhanced selectivity and reactivity.
Surface Chemistry and Self Assembled Monolayer Sam Formation
Principles of Self-Assembly of Amphiphilic Molecules
Amphiphilic molecules are chemical compounds possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. iitkgp.ac.innih.gov This duality drives their spontaneous organization in solution and at interfaces, a process known as self-assembly. taylorfrancis.comresearchgate.net The primary driving force is the hydrophobic effect, where the nonpolar, hydrophobic tails of the molecules seek to minimize contact with water or other polar solvents by aggregating together. nih.gov Simultaneously, the hydrophilic head groups arrange themselves to maximize contact with the polar environment.
This process leads to the formation of various ordered structures, such as micelles, vesicles, and lamellae. taylorfrancis.comresearchgate.net When an appropriate substrate is introduced, these molecules can form a highly organized, single-molecule-thick layer on the surface, referred to as a self-assembled monolayer (SAM). The formation of these structures is governed by a delicate balance of intermolecular and molecule-substrate interactions, including van der Waals forces, hydrogen bonding, and covalent or ionic bonding between the head group and the substrate. acs.org
Fabrication of 12-(Diphenylphosphanyl)dodecanoic Acid Monolayers
The formation of SAMs using this compound involves the chemisorption of its carboxylic acid head group onto a substrate, while the long dodecyl chain, functionalized with the diphenylphosphane group, extends away from the surface.
While alkanethiols are more commonly used for forming SAMs on gold due to the strong gold-sulfur bond, carboxylic acids can also adsorb onto gold surfaces, albeit with different binding characteristics. The process typically involves immersing a clean gold substrate into a dilute solution of this compound in an organic solvent, such as ethanol. The carboxylic acid head group coordinates to the gold surface. The long alkyl chains then align, driven by van der Waals interactions, to form an ordered monolayer. The terminal diphenylphosphane groups create a new, functional surface with specific chemical properties.
The carboxylic acid head group of this compound exhibits a strong affinity for metal oxide surfaces. nih.gov This interaction is crucial for modifying the surface properties of materials like Indium Tin Oxide (ITO) and the titanium alloy Ti-6Al-4V. nih.govnih.gov
On ITO, phosphonic acids, which are structurally similar to carboxylic acids in their binding mechanism, have been shown to bind in a predominantly bidentate fashion, where two oxygen atoms from the acid group bond with the metal atoms on the oxide surface. nih.gov This robust binding creates a stable and well-ordered monolayer. researchgate.net The fabrication process involves the liquid phase deposition of the molecule onto a pre-cleaned ITO or Ti-6Al-4V substrate. nih.govrsc.org The resulting SAM alters the surface energy and work function of the substrate, which is critical for applications in organic electronics. nih.gov Studies on similar acid-terminated molecules on Ti-6Al-4V have shown that such modifications can improve properties like hydrophobicity and reduce friction. nih.gov
Surface Characterization of SAMs (e.g., X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, Contact Angle Measurements, Atomic Force Microscopy (AFM))
A suite of surface-sensitive techniques is employed to confirm the formation and quality of this compound SAMs.
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the atoms within the monolayer. nih.govnih.gov It can confirm the presence of phosphorus, carbon, and oxygen from the molecule and analyze the binding environment of the carboxylic acid head group to the substrate. nih.govthermofisher.com For instance, analysis of the C 1s and P 2p core level spectra would verify the integrity of the adsorbed molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecules in the SAM. The positions of the C-H stretching bands in the 2800-3000 cm⁻¹ region can indicate the degree of order and packing density of the alkyl chains. researchgate.net A well-ordered, crystalline-like monolayer will show symmetric and asymmetric methylene stretching modes near 2850 cm⁻¹ and 2918 cm⁻¹, respectively. researchgate.net The disappearance or significant shift of the C=O stretching band of the carboxylic acid (typically around 1700 cm⁻¹) provides direct evidence of its chemical bonding to the oxide surface. researchgate.net
Contact Angle Measurements: This technique measures the angle a liquid droplet makes with the surface, providing information about the surface energy or wettability. dataphysics-instruments.com A bare gold or metal oxide surface is typically hydrophilic. After the formation of a dense SAM with the hydrophobic alkyl chains and phenyl groups oriented outwards, the surface becomes significantly more hydrophobic, resulting in a large increase in the water contact angle. uh.eduresearchgate.net
| Substrate | Surface Condition | Water Contact Angle (θ) |
|---|---|---|
| Gold (Au) | Unmodified | < 20° |
| Modified with Hydrophobic SAM | > 110° | |
| Indium Tin Oxide (ITO) | Unmodified (Cleaned) | ~ 30-50° |
| Modified with Phosphonic/Carboxylic Acid SAM | ~ 70-90° | |
| Ti-6Al-4V | Unmodified | ~ 65° |
| Modified with Carboxylic Acid SAM | > 100° |
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the monolayer at the nanoscale. It can reveal the uniformity of the film and identify any defects or domains. In some cases, high-resolution AFM can even resolve the molecular packing of the SAM. It is also used to measure changes in surface roughness after monolayer formation. nih.gov
Applications in Surface Engineering and Interface Modification
The ability to precisely control surface properties using SAMs of molecules like this compound is crucial for various technological applications. The terminal diphenylphosphane group, in particular, offers a versatile chemical handle for further functionalization or for directing interactions at the interface.
Gold nanoparticles (AuNPs) are widely studied for applications in catalysis, sensing, and nanomedicine. nih.govnih.gov Their properties are highly dependent on the nature of the ligands stabilizing their surface. rsc.orgnih.gov this compound can be used as a capping agent to stabilize AuNPs. nih.gov The carboxylic acid group can coordinate to the gold surface, while the phosphine-terminated tail provides a functional outer layer.
This surface functionalization serves several purposes:
Stability: The organic layer prevents the nanoparticles from aggregating in solution, ensuring a stable colloidal suspension. mdpi.com
Further Reactions: The terminal phosphine (B1218219) group is a well-known ligand for transition metals. This allows the functionalized AuNPs to be used as building blocks for larger, more complex nanostructures or as supports for catalytic metal centers. researchgate.net
Controlled Interactions: The specific chemistry of the phosphine group can be used to control the interaction of the nanoparticles with their environment, which is essential for applications in biological systems and sensing. mdpi.com
Interfacial Layers in Advanced Materials (e.g., Perovskite Solar Cells)
The introduction of a SAM at the perovskite interface can serve multiple functions. The phosphine group, with its lone pair of electrons, can coordinate to undercoordinated lead ions on the perovskite surface, a common type of defect that acts as a recombination center for charge carriers. By passivating these defects, the non-radiative recombination losses can be suppressed, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
Furthermore, the long alkyl chain of the molecule can act as a hydrophobic barrier, preventing the ingress of moisture, which is a primary degradation pathway for perovskite materials. The tailored dipole moment of the SAM can also modify the work function of the underlying charge transport layer, leading to better energy level alignment with the perovskite layer and facilitating more efficient charge extraction.
Table 1: Potential Effects of this compound as an Interfacial Layer in Perovskite Solar Cells
| Interfacial Property | Potential Effect of this compound SAM | Expected Impact on PSC Performance |
| Defect Passivation | The diphenylphosphino group can coordinate to lead defect sites on the perovskite surface. | Increased open-circuit voltage (Voc) and fill factor (FF). |
| Moisture Resistance | The hydrophobic dodecyl chains can form a barrier against water penetration. | Improved long-term stability of the device. |
| Energy Level Alignment | The SAM can modify the work function of the charge transport layer. | Enhanced charge extraction and reduced interfacial recombination. |
| Morphology Control | The SAM can influence the crystallization and grain size of the perovskite film deposited on top. | Improved charge transport and reduced defect density. |
Research on phosphonic acid-based SAMs has demonstrated their effectiveness in modifying metal oxide surfaces used as electron transport layers in organic field-effect transistors and other electronic devices, highlighting the potential of phosphorus-containing headgroups in interface engineering. nih.govrsc.orgossila.com While direct experimental data for this compound in PSCs is not yet widely available, the fundamental principles of surface passivation and energy level tuning by phosphine-containing molecules strongly suggest its potential as a beneficial interfacial modifier.
Patterning and Lithographic Applications for Functional Surfaces
The ability to create spatially defined chemical and physical properties on a surface is the cornerstone of modern micro and nanofabrication. Self-assembled monolayers provide a powerful bottom-up approach to surface patterning. While specific lithographic applications of this compound are not extensively documented, its chemical nature lends itself to various patterning techniques.
One potential application lies in microcontact printing (µCP) . In this technique, an elastomeric stamp is "inked" with a solution of the molecule and then brought into contact with a substrate, transferring the molecule in a defined pattern. The carboxylic acid headgroup of this compound would allow for its printing onto various oxide surfaces. The resulting patterned SAM would display regions with exposed diphenylphosphino groups, which can then be used for the selective binding of metal nanoparticles, catalysts, or biomolecules.
Another approach is dip-pen nanolithography (DPN) , where an atomic force microscope (AFM) tip is used to directly write patterns of the molecule onto a surface with nanoscale resolution. The controlled deposition of this compound in this manner could create intricate nano-patterns with tailored chemical functionality.
The terminal phosphine group offers a versatile handle for post-patterning modification. For instance, it can undergo oxidation to a phosphine oxide, changing the surface polarity. It can also act as a ligand for the coordination of transition metal complexes, enabling the creation of patterned catalytic surfaces.
Table 2: Potential Patterning and Lithographic Applications of this compound
| Technique | Principle | Role of this compound | Potential Application |
| Microcontact Printing (µCP) | Transfer of molecules from a patterned stamp to a substrate. | Forms a patterned SAM with exposed phosphine groups. | Creation of patterned surfaces for selective binding of nanoparticles or biomolecules. |
| Dip-Pen Nanolithography (DPN) | Direct writing of molecules onto a surface using an AFM tip. | Creates nanoscale patterns with high resolution and chemical specificity. | Fabrication of nanoelectronic components or high-density biosensors. |
| Photolithography | Using light to transfer a geometric pattern to a photosensitive material. | Can be used in conjunction with a photoresist to define areas for SAM formation. | Integration into standard microfabrication processes for creating functional devices. |
| Electron Beam Lithography | Using a focused beam of electrons to create patterns. | Can be used to selectively remove or modify the SAM in defined areas. | High-resolution patterning for advanced electronic and photonic devices. |
The development of functional surfaces with controlled chemical and physical properties is crucial for a wide range of technologies, from biosensors and microfluidics to catalysis and nanoelectronics. The unique properties of this compound make it a promising candidate for the creation of such tailored surfaces through various patterning and lithographic techniques.
Computational and Mechanistic Investigations
Quantum Chemical Approaches to Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms, including the structures of intermediates and transition states.
In the context of palladium-catalyzed cross-coupling reactions, where ligands like 12-(diphenylphosphanyl)dodecanoic acid are often employed, DFT calculations have been instrumental in elucidating the catalytic cycle. A critical step in many of these cycles is the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, such as Pd(0).
The stability of intermediates within the catalytic cycle is also a key area of investigation. For instance, the coordination of the carboxylate group to the metal center at different stages of the reaction can influence the stability of intermediates and potentially modulate the catalytic activity. DFT calculations can predict the relative energies of various isomers and conformers of these intermediates, providing a thermodynamic landscape of the catalytic process.
Table 1: Representative Calculated Energies for Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle with a Phosphine (B1218219) Ligand
| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Ligand Dissociation | [Pd(L)2] → [Pd(L)] + L | +10 to +20 |
| Oxidative Addition | [Pd(L)] + Ar-X → [TSOA] | +15 to +25 |
| Oxidative Addition | [Pd(L)(Ar)(X)] | -5 to -15 |
| Transmetalation | [Pd(L)(Ar)(X)] + Nu-M → [TSTM] | +10 to +20 |
| Reductive Elimination | [Pd(L)(Ar)(Nu)] → [TSRE] | +5 to +15 |
| Product Formation | [Pd(L)] + Ar-Nu | -20 to -40 |
Note: These values are illustrative and based on DFT studies of similar phosphine-ligated palladium systems. The actual values for a system involving this compound would require specific calculations.
A significant strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energetic maxima along a reaction coordinate. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For the oxidative addition step, DFT calculations on phosphine-palladium systems typically reveal a three-centered transition state involving the palladium, the carbon, and the halogen of the aryl halide.
The energy of this transition state determines the activation barrier and, consequently, the rate of the reaction. The electronic and steric properties of the phosphine ligand directly influence the geometry and energy of the transition state. The diphenylphosphino group of this compound is a moderately bulky and electron-donating moiety, which is expected to facilitate oxidative addition.
Molecular Modeling of Ligand-Metal Interactions and Coordination Geometries
Molecular modeling, encompassing both quantum mechanics and molecular mechanics (MM), is used to study the static and dynamic aspects of how this compound interacts with metal centers. The bifunctional nature of this ligand, with its soft phosphine donor and hard carboxylate donor, allows for various coordination modes.
The diphenylphosphino group typically coordinates to soft, low-valent metals like palladium(0) and palladium(II). The coordination geometry around the metal is influenced by the number of ligands and their steric bulk. In a typical square planar Pd(II) complex, two phosphine ligands might coordinate in a cis or trans fashion. The long, flexible dodecanoic acid chain allows the phosphine group to coordinate without significant steric hindrance from the carboxylate end.
The carboxylate group can also coordinate to the metal center, either as a monodentate or a bidentate ligand, or it can remain uncoordinated and be available for interaction with the solvent or other species. The coordination of the carboxylate can lead to the formation of a large chelate ring, although this is often entropically disfavored. More commonly, the carboxylate may bridge two metal centers or interact with a single metal center that is also coordinated to the phosphine group of another ligand molecule.
Computational studies on palladium complexes with phosphinecarboxamide and phosphinecarbothioamide ligands, which also contain both soft and hard donor atoms, have provided insights into the preferred coordination modes and the resulting geometries. researchgate.net
Table 2: Typical Coordination Geometries and Bond Parameters for Diphenylphosphine Ligands on Palladium(II)
| Coordination Geometry | P-Pd-P Angle (°) | Pd-P Bond Length (Å) |
| cis-Square Planar | ~90 | 2.25 - 2.35 |
| trans-Square Planar | ~180 | 2.30 - 2.40 |
Note: These are typical values from computational and experimental studies of palladium(II) complexes with diphenylphosphine-containing ligands.
Computational Insights into Phosphine Carboxylate Stability and Reactivity
The stability and reactivity of this compound as a ligand are governed by the electronic properties of its constituent functional groups. Computational methods can quantify these properties through descriptors derived from the electronic structure.
The phosphorus atom in the diphenylphosphino group has a lone pair of electrons that is available for donation to a metal center. The energy of the highest occupied molecular orbital (HOMO) is often used as a measure of the electron-donating ability of a ligand; a higher HOMO energy generally corresponds to a better donor. Conversely, the energy of the lowest unoccupied molecular orbital (LUMO) relates to the ligand's ability to accept electron density from the metal via back-bonding. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net
The carboxylate group, being a hard donor, prefers to interact with harder metal centers or can engage in hydrogen bonding. The presence of the long alkyl chain can influence the ligand's solubility and its behavior in different solvent environments, which can also be modeled computationally.
Theoretical Studies of Self-Assembly Processes and Molecular Packing Density
The amphiphilic nature of this compound, with a polar carboxylic acid head group and a nonpolar diphenylphosphino-terminated alkyl chain, makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates. Theoretical studies, often employing molecular dynamics (MD) simulations and DFT, are crucial for understanding the driving forces behind the self-assembly process and predicting the structure of the resulting monolayer.
On polar substrates like metal oxides, the carboxylic acid group can serve as an anchor, binding to the surface through the formation of carboxylate-metal bonds or hydrogen bonds. nih.gov The long dodecyl chains would then extend away from the surface, driven by van der Waals interactions between adjacent chains to pack into a dense, ordered monolayer. The terminal diphenylphosphino groups would form the outer surface of the monolayer.
Advanced Research Perspectives and Future Outlook
Novel Design Principles for Bifunctional Organophosphorus Ligands
The design of bifunctional organophosphorus ligands is a cornerstone of modern catalysis and materials science. The efficacy of these ligands is governed by the electronic and steric properties of the phosphorus center, the nature of the secondary functional group, and the characteristics of the linker that separates them.
Key Design Considerations:
Electronic and Steric Tuning: The diphenylphosphanyl group offers a well-understood electronic and steric profile. Future designs could modify the phenyl substituents with electron-donating or electron-withdrawing groups to fine-tune the ligand's σ-donating and π-accepting properties, thereby influencing the reactivity of its metal complexes. tcichemicals.com The steric bulk, often quantified by the Tolman cone angle, is another critical parameter that can be adjusted to control selectivity in catalytic reactions. cfmot.de
Linker Flexibility: The dodecyl chain in 12-(diphenylphosphanyl)dodecanoic acid provides significant conformational flexibility. This long chain allows the phosphine (B1218219) and carboxylic acid moieties to act independently or cooperatively, depending on the chemical environment. Research into varying the chain length and rigidity can lead to ligands optimized for specific applications, such as forming well-ordered self-assembled monolayers (SAMs) or accommodating specific metal coordination geometries.
Secondary Functional Group: The carboxylic acid group is particularly versatile, capable of acting as a Brønsted acid, a coordinating carboxylate ligand, or an anchoring group for surface modification. nih.gov Novel designs might replace the carboxylic acid with other functional groups like amines, alcohols, or thiols to access different reactivity patterns and surface binding affinities.
Future research will likely focus on creating libraries of such ligands to establish clear structure-activity relationships, moving from serendipitous discovery to rational, property-driven design.
Exploration of New Catalytic Transformations with this compound Derivatives
Phosphine ligands are ubiquitous in homogeneous catalysis, playing a crucial role in reactions like cross-coupling, hydrogenation, and hydroformylation. cfmot.deeinpresswire.com The bifunctional nature of this compound opens avenues for new catalytic applications where the carboxylic acid moiety can participate in the catalytic cycle or immobilize the catalyst.
Potential Catalytic Frontiers:
Cooperative Catalysis: The phosphine and carboxylate groups can act in concert. For instance, the phosphine can coordinate to a metal center while the carboxylate acts as an internal base or proton shuttle, facilitating steps like C-H activation or deprotonation. nih.gov This has been demonstrated in palladium-catalyzed reactions where bifunctional phosphine-carboxylate ligands led to high yields and enantioselectivities. nih.gov
Immobilized and Recyclable Catalysts: The carboxylic acid group provides a handle for anchoring metal complexes to solid supports like metal oxides (e.g., TiO₂, Al₂O₃) or nanoparticles. This immobilization facilitates catalyst separation and recycling, a key principle of green chemistry.
Catalysis in Unconventional Media: The long alkyl chain imparts lipophilic character, while the carboxylic acid can be deprotonated to form a polar head group. This amphiphilic nature could be exploited for catalysis in biphasic systems or even in aqueous media, depending on the pH.
Future work will involve synthesizing metal complexes of this compound and its derivatives and screening them in a wide range of catalytic reactions to uncover novel reactivity and selectivity.
Advancements in Tailored Surface Functionalization for Materials Science
The ability to precisely control the chemical and physical properties of surfaces is critical for developing advanced materials for electronics, sensors, and biomedical devices. This compound is an ideal candidate for creating functional surfaces via self-assembled monolayers (SAMs).
Opportunities in Surface Science:
SAM Formation: The carboxylic acid head group can strongly bind to various metal oxide surfaces, while the long dodecyl chain promotes the formation of ordered, densely packed monolayers due to van der Waals interactions. The terminal diphenylphosphanyl group would then be exposed at the SAM-air/solvent interface, presenting a surface of reactive phosphorus moieties.
Nanoparticle Functionalization: This ligand can serve as a capping agent for synthesizing and stabilizing nanoparticles. mdpi.com The carboxylic acid anchors to the nanoparticle surface, and the phosphine groups on the exterior can be used for post-synthetic modification, such as coordinating a secondary metal complex to create multifunctional, core-shell nanostructures. rsc.org
Hierarchical Assembly: The exposed phosphine groups on a SAM-functionalized surface can be used as coordination sites to assemble a second layer of metal ions or nanoparticles, leading to the bottom-up construction of complex, multi-layered materials with tailored properties.
Research in this area will focus on characterizing the structure and ordering of SAMs derived from this ligand on various substrates and exploring their use in applications such as corrosion inhibition, biosensing, and as platforms for heterogeneous catalysis. researchgate.net
Integration with Emerging Chemical Technologies
The unique properties of this compound make it well-suited for integration with several emerging technologies that are transforming the chemical industry.
Synergy with Modern Technologies:
Flow Chemistry: Catalysts derived from this ligand could be immobilized on the inner walls of microreactors or packed into columns for use in continuous flow systems. This approach offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.
Advanced Materials Synthesis: The ligand can be incorporated into more complex materials like metal-organic frameworks (MOFs), where the phosphine group is poised within a pore for catalytic activity, and the long alkyl chain modifies the pore environment. rsc.org
Sonocatalysis: Ultrasound has been shown to activate catalysts and trigger polymerization by inducing ligand detachment. acs.org The impact of sonication on metal complexes bearing long-chain phosphine ligands could be a fruitful area of investigation, potentially leading to new, energy-efficient polymerization methods. acs.org
The convergence of molecular design with cutting-edge engineering and processing technologies will undoubtedly unlock new applications and lead to more efficient and sustainable chemical processes.
Q & A
Q. What synthetic methodologies are effective for preparing 12-(Diphenylphosphanyl)dodecanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the diphenylphosphanyl group to a dodecanoic acid backbone. Key steps include:
- Phosphorylation : Reacting dodecanoic acid derivatives (e.g., 12-hydroxydodecanoic acid) with diphenylphosphine under anhydrous conditions. Catalysts like Pd or Cu may facilitate C–P bond formation .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the product.
- Optimization : Control reaction temperature (40–60°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the phosphanyl group. Monitor progress via TLC or ³¹P NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the dodecanoic acid backbone and aryl protons from the diphenylphosphanyl group. Chemical shifts for –PPh₂ appear as broad singlets in ¹H NMR (~6.8–7.5 ppm) .
- ³¹P NMR : A singlet near 20–30 ppm confirms the presence of the phosphanyl group .
- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight (expected ~428.5 g/mol for C₃₀H₃₅O₂P) and fragmentation patterns .
Advanced Research Questions
Q. How does the amphiphilic structure of this compound influence its application in transition metal catalysis?
- Methodological Answer : The long alkyl chain enhances solubility in nonpolar solvents, enabling micelle formation in catalytic systems.
- Coordination Studies : Use UV-Vis spectroscopy or cyclic voltammetry to assess metal-ligand interactions (e.g., with Pd, Pt). The phosphanyl group acts as a strong σ-donor, stabilizing metal centers .
- Catalytic Efficiency : Compare turnover numbers (TONs) in micellar vs. homogeneous conditions. Micellar systems may improve substrate accessibility .
Q. What strategies mitigate degradation of this compound during storage or experimental use?
- Methodological Answer :
- Storage : Store under inert gas (Ar) at –20°C to prevent oxidation of the P–C bond. Use amber vials to avoid photodegradation .
- Stability Assays : Conduct accelerated aging studies (e.g., 40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) if degradation exceeds 5% over 30 days .
Q. How can researchers design experiments to resolve contradictory data on the compound’s solubility in aqueous vs. organic phases?
- Methodological Answer :
- Phase Partitioning : Measure partition coefficients (log P) using shake-flask methods (octanol/water) with LC-MS quantification .
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements or fluorescence probes (e.g., pyrene). Adjust pH to study carboxylate vs. protonated forms .
Methodological Challenges and Solutions
Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from proteins/lipids. Validate recovery rates (>85%) with spiked samples .
- Detection Limits : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity down to 1 ng/mL. Use deuterated analogs (e.g., dodecanoic-d23 acid) as internal standards .
Theoretical and Experimental Integration
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
